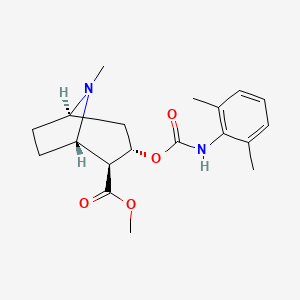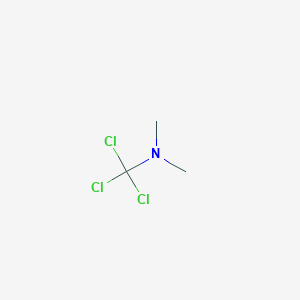
1,1,1-Trichloro-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-N,N-dimethylmethanamine is an organic compound with the molecular formula C₃H₆Cl₃N. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a dimethylamino group attached to a central carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with trichloromethane (chloroform) in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
[ \text{CHCl}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_3\text{H}_6\text{Cl}_3\text{N} + \text{HCl} ]
This reaction typically requires controlled conditions, including a suitable solvent and temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of dimethylamine and trichloromethane.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,1,1-Trichloroethane: A chloroalkane with similar chlorine content but different functional groups.
N,N-Dimethylmethanamine: Lacks the chlorine atoms present in this compound.
Trichloromethane (Chloroform): Contains three chlorine atoms but lacks the dimethylamino group.
The uniqueness of this compound lies in its combination of chlorine atoms and a dimethylamino group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
34656-65-0 |
|---|---|
Molekularformel |
C3H6Cl3N |
Molekulargewicht |
162.44 g/mol |
IUPAC-Name |
1,1,1-trichloro-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H6Cl3N/c1-7(2)3(4,5)6/h1-2H3 |
InChI-Schlüssel |
LFDKWKHXLOWZAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
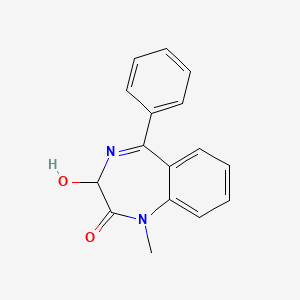
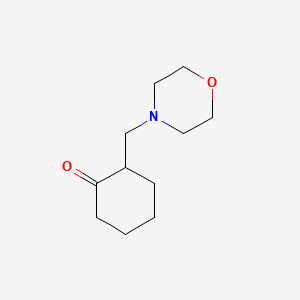
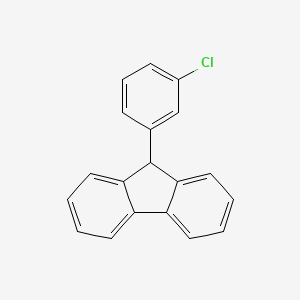
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
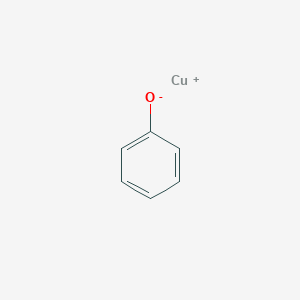
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

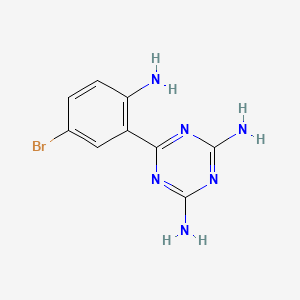
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
